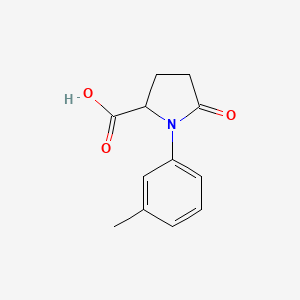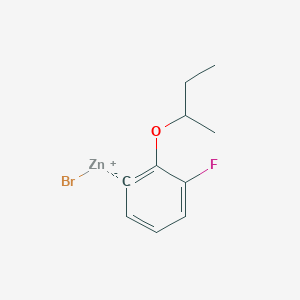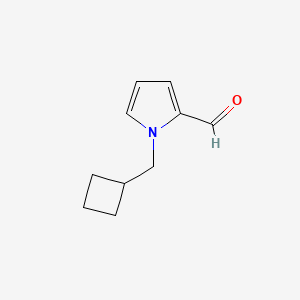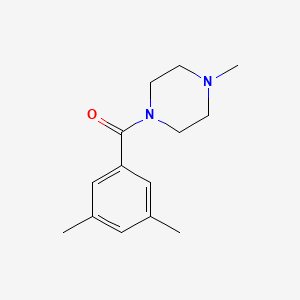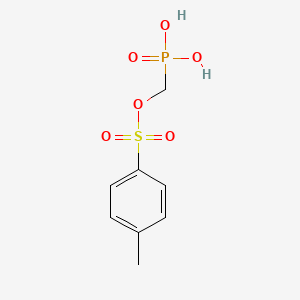
Tosyloxymethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosyloxymethylphosphonic acid is an organophosphorus compound that has gained attention in various scientific fields due to its unique chemical properties. It is characterized by the presence of a phosphonic acid group attached to a tosyloxymethyl moiety. This compound is of particular interest in the synthesis of antiviral drugs and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tosyloxymethylphosphonic acid typically involves the reaction of diethyl tosyloxymethyl phosphonate with various alcohols. A common method includes the use of adamantane series alcohols to produce esters of this compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tosyloxymethylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the free phosphonic acid.
Condensation Reactions: It can react with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromotrimethylsilane (BTMS) for silyldealkylation and various bases like sodium hydride (NaH) for condensation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from reactions involving this compound include various esters and derivatives that are key intermediates in the synthesis of antiviral drugs like tenofovir .
Aplicaciones Científicas De Investigación
Tosyloxymethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is a key intermediate in the synthesis of antiviral drugs, which are crucial in the treatment of diseases like HIV/AIDS.
Medicine: Its derivatives are used in the development of nucleoside phosphonate drugs.
Industry: It is used in the production of herbicides, fungicides, and other agrochemicals .
Mecanismo De Acción
The mechanism of action of tosyloxymethylphosphonic acid and its derivatives involves the inhibition of viral replication. The compound acts as a prodrug, which, upon activation, inhibits the reverse transcriptase enzyme in viruses like HIV. This inhibition prevents the synthesis of viral DNA, thereby halting the replication process .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir: A nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Adefovir: Another antiviral drug used to treat hepatitis B.
Uniqueness
Tosyloxymethylphosphonic acid is unique due to its ability to form stable esters and its role as a key intermediate in the synthesis of antiviral drugs. Its chemical structure allows for various modifications, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11O6PS |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfonyloxymethylphosphonic acid |
InChI |
InChI=1S/C8H11O6PS/c1-7-2-4-8(5-3-7)16(12,13)14-6-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Clave InChI |
LVOASXNJWPROPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
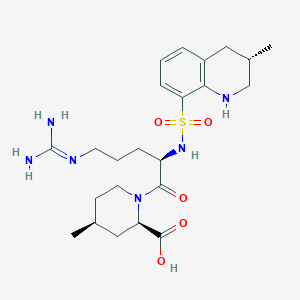
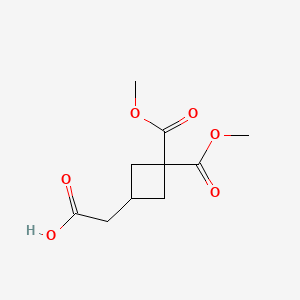

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
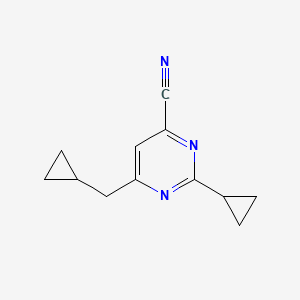
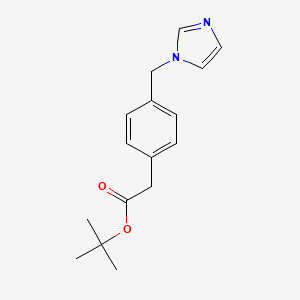
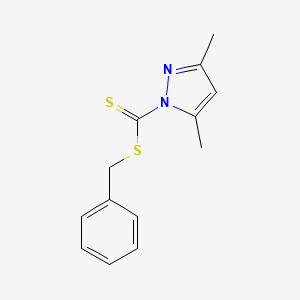
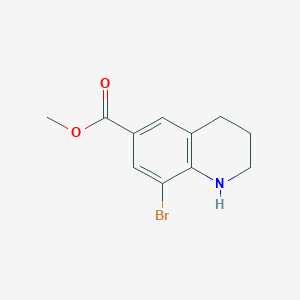
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
